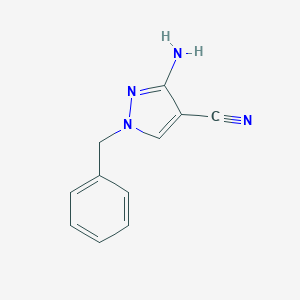

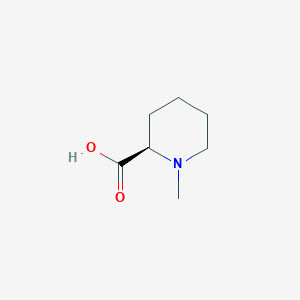

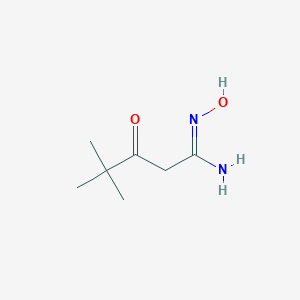

![molecular formula C7H6N2O B055671 Imidazo[1,2-a]pyridin-2-ol CAS No. 112566-20-8](/img/structure/B55671.png)

Imidazo[1,2-a]pyridin-2-ol

説明

Imidazo[1,2-a]pyridin-2-ol is a compound that falls under the broader category of imidazo[1,2-a]pyridines, which are of significant interest in organic synthetic chemistry. These compounds have attracted attention due to their interesting properties and the variety of derivatives they can produce.

Synthesis Analysis

- Synthesis of Derivatives: The synthesis of imidazo[1,2-a]pyridine derivatives involves strategies like carbene transformations or C-H functionalizations. These methods are aimed at maximizing atom economy and enriching functional group diversity of the product, using green reagents and cascade reactions (Yu, Su, & Cao, 2018).

Molecular Structure Analysis

- Versatile Architecture: The imidazo[1,5-a]pyridine skeleton, closely related to imidazo[1,2-a]pyridin-2-ol, provides a versatile platform for generating stable N-heterocyclic carbenes (Alcarazo et al., 2005).

Chemical Reactions and Properties

- Properties of Derivatives: Imidazo[1,2-a]pyridines display diverse pharmacological properties, including roles as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Physical Properties Analysis

- Excited State Intramolecular Proton Transfer: Certain imidazo[1,2-a]pyridines undergo excited state intramolecular proton transfer (ESIPT) and display strong, solid-state emission in the blue-green-yellow region (Stasyuk et al., 2012).

Chemical Properties Analysis

- One-Pot Synthesis and C-N, C-O, C-S Bonds Formation: The compound can be synthesized through a novel transition-metal-free three-component reaction, facilitating the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).

- C-H Functionalization: The synthesis and functionalization of imidazo[1,2-a]pyridines often involve mild reaction conditions and the use of inexpensive catalysts, enhancing their potential in pharmaceutical applications (Ravi & Adimurthy, 2017).

科学的研究の応用

“Imidazo[1,2-a]pyridines” are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

One of the methods for the synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Another method involves the use of radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

-

Medicinal Chemistry : Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are present in various pharmacologically important molecules . For example, the imidazo[1,2-a]pyridine core structure is present in some established drugs such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis) .

-

Material Science : This moiety is also useful in material science because of its structural character . It brings widespread applications to material science .

-

Optoelectronic Devices : Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as optoelectronic devices .

-

Anti-Cancer Drugs : Imidazo[1,5-a]pyridine derivatives are used in anti-cancer drugs .

-

Emitters for Confocal Microscopy and Imaging : They are used as emitters for confocal microscopy and imaging .

-

Antibacterial and Antiviral Drugs : Imidazole pyrimidine and its derivatives are commonly used as antibacterial and antiviral drugs .

-

Anti-Inflammatory and Antitumor Drugs : They are also used as anti-inflammatory and antitumor drugs .

-

Corrosion Inhibitor : It has heterocyclic groups such as imidazole and pyrimidine and is a potential corrosion inhibitor to protect steel from environmental corrosion .

-

Antifungal and Antibacterial Drugs : Imidazo[1,2-a]pyridines display a wide range of pharmacological activities, such as antifungal and antibacterial .

-

Antipyretic and Analgesic Drugs : They are also used as antipyretic and analgesic drugs .

-

Anti-Ulcer and Anxiolytic Drugs : Imidazo[1,2-a]pyridines are used in the treatment of peptic ulcers and as anxiolytic agents .

Safety And Hazards

Imidazo[1,2-a]pyridin-2-ol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

imidazo[1,2-a]pyridin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNULKDCIHSVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562897 | |

| Record name | Imidazo[1,2-a]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-2-ol | |

CAS RN |

112566-20-8 | |

| Record name | Imidazo[1,2-a]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

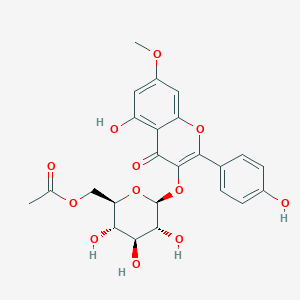

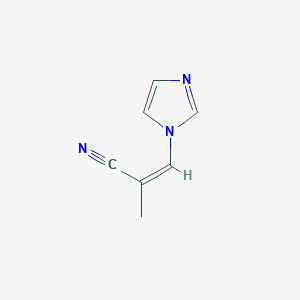

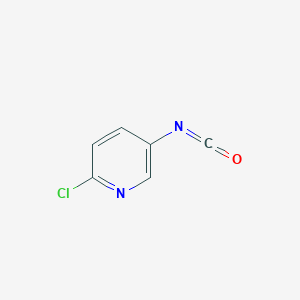

![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)

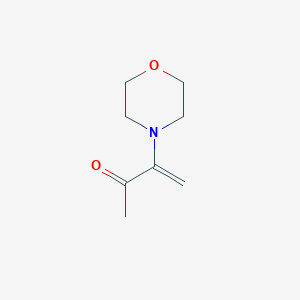

![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)